molecular formula C10H7N3OS B1393031 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255777-71-9

2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B1393031
CAS RN: 1255777-71-9
M. Wt: 217.25 g/mol
InChI Key: XGZQKQQKMLNRHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which is a class of compounds that “2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” belongs to, has been explored in various studies . These compounds are synthesized using a broad range of organic reactions with 5-aminopyrazole as a precursor .

Scientific Research Applications

Optical Applications

Compounds with pyrazolo[1,5-a]pyrimidine structures have been identified as strategic for optical applications due to their tunable photophysical properties .

Serotonin Receptor Antagonism

Pyrazolo[1,5-a]pyrimidine derivatives have been studied as antagonists of serotonin 5-HT receptors, which could have implications in pharmaceutical chemistry .

Cognitive Impairment Treatment

Selective inhibition of phosphodiesterase (PDE) 2A with pyrazolo[1,5-a]pyrimidine-based inhibitors is being explored as a novel approach to treat cognitive impairment in neuropsychiatric and neurodegenerative disorders .

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives, which share a similar heterocyclic structure, have shown antibacterial activities against strains like Staphylococcus aureus and Escherichia coli .

Fluorescent Chemosensors

Pyrazinium-based compounds have been synthesized and characterized for use as fluorescent chemosensors for selective detection .

Antifungal Activity

Design and synthesis of novel thiophen-2-yl derivatives have been explored for antifungal activity against various fungi strains .

Photophysical Characterization

Compounds with thiophenyl-pyrazine structures have been analyzed for their photophysical properties and thermal stability .

Synthesis and Modification

Studies on the facile synthesis of thiophene-pyrazine derivatives through various chemical reactions have been documented, indicating potential for chemical modification and application in material science .

Future Directions

The future directions for the study of “2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” and related compounds could involve further exploration of their synthesis, properties, and potential applications .

properties

IUPAC Name

2-thiophen-2-yl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS/c14-10-8-6-7(9-2-1-5-15-9)12-13(8)4-3-11-10/h1-6H,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZQKQQKMLNRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 2
2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 3
2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 4
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2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 5
2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 6
2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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